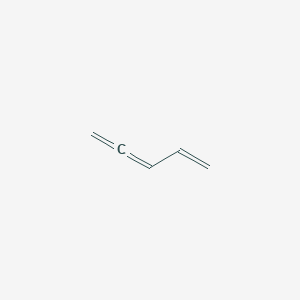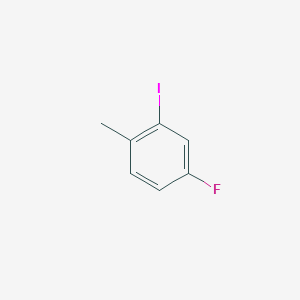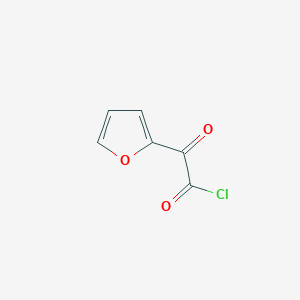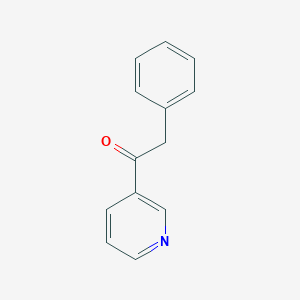
2-Phenyl-1-pyridin-3-yl-ethanone
Overview
Description
Synthesis Analysis
The synthesis of related pyridinyl compounds involves various innovative methods, including one-pot non-cyanide synthesis techniques for creating complex structures. For example, a reaction described involves generating 1-(pyridin-2-yl)-4-phenylisoquinoline-3-carbonitrile through a non-cyanide method, showcasing the compound's synthetic versatility and the possibility of synthesizing similar structures with intricate reactions (Kopchuk et al., 2017).
Molecular Structure Analysis
Studies on enaminones and their analogues, including structural derivatives similar to "2-Phenyl-1-pyridin-3-yl-ethanone," highlight the significance of hydrogen bonding in determining molecular structure. For instance, enaminones exhibit bifurcated intra- and intermolecular hydrogen bonding, influencing their crystal structures and demonstrating the intricate structural dynamics of related compounds (Balderson et al., 2007).
Chemical Reactions and Properties
The reactivity and potential for various chemical transformations of related compounds are demonstrated through their involvement in numerous chemical reactions, leading to the creation of diverse heterocyclic structures. For example, certain pyridinyl compounds can undergo diazotization and couple with active -CH2- containing compounds, illustrating the versatile chemical reactivity and the potential to generate a wide range of chemical structures (Attaby et al., 2006).
Physical Properties Analysis
The physical properties of compounds structurally related to "this compound" can be deduced from studies on their crystalline forms, demonstrating how molecular interactions influence physical characteristics. For instance, investigations into the crystal and molecular structure of similar compounds reveal insights into their phase behavior, melting points, and the effects of molecular symmetry on their physical properties, offering a comprehensive understanding of the factors that govern the physical attributes of such compounds (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds similar to "this compound," are influenced by their structural features. Research into the vibrational and structural characteristics, supported by molecular docking studies, provides insight into the molecular behavior, reactivity patterns, and potential biological interactions of these compounds, highlighting the complex interplay between molecular structure and chemical properties (Parveen S et al., 2016).
Future Directions
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to modulate CDK2 and CDK9 activities
Cellular Effects
2-Phenyl-1-pyridin-3-yl-ethanone has been shown to have significant effects on various types of cells and cellular processes . It has been found to increase IKBα expression, which plays a crucial role in cell signaling pathways . Additionally, it has been shown to inhibit HIV-1, indicating that it may impact gene expression and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been shown to reduce the labile iron pool (LIP) in THP-1 cells overloaded with iron
properties
IUPAC Name |
2-phenyl-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEQCFMNUYFHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401996 | |
| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14627-92-0 | |
| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




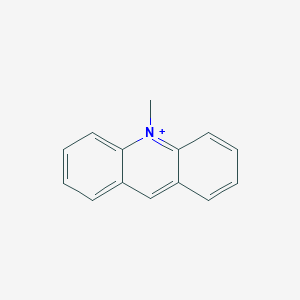

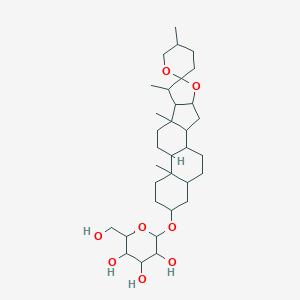
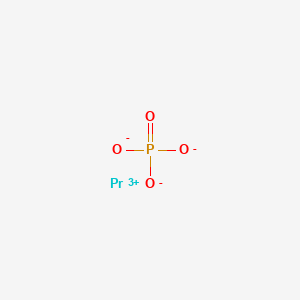
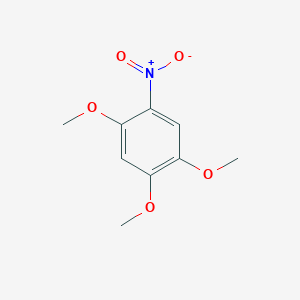
![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)

![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)
